(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl
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Overview
Description
(2-Azabicyclo[310]hexan-1-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the batchwise, multigram preparation method developed for similar compounds like 2-azabicyclo[2.1.1]hexane hydrochloride can be adapted. This involves delivering large quantities of the material through controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: This compound has a similar bicyclic structure but differs in the positioning of the nitrogen atom.
2-(2-Azabicyclo[3.1.0]hexan-1-yl)-1H-benzimidazole derivatives: These compounds contain an additional benzimidazole ring, offering different biological activities.
Uniqueness
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties.
Biological Activity
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a bicyclic structure featuring a nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for biological assays.
Synthesis Overview:
- The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired azabicyclo compound.
- Various synthetic routes have been explored, often focusing on optimizing yields and purity through techniques such as chromatography and crystallization .
Biological Activity
The biological activity of (2-Azabicyclo[3.1.0]hexan-1-YL)methanol HCl has been evaluated in several studies, highlighting its potential as a therapeutic agent.
Opioid Receptor Interaction
One of the most notable activities is its interaction with opioid receptors:
- μ-opioid receptor affinity: Compounds in this class have shown high affinity for μ-opioid receptors, which are crucial for pain modulation .
- Selectivity: Modifications to the azabicyclo structure can lead to significant changes in receptor selectivity and potency. For instance, certain derivatives demonstrated picomolar binding affinities specifically for μ receptors while being less effective at δ and κ subtypes .
Antimicrobial and Antifungal Properties
Research indicates that related azabicyclo compounds exhibit antimicrobial activities:
- Fungicidal and antibacterial effects: Some derivatives have shown promising results in inhibiting bacterial growth and fungal infections, suggesting a potential application in treating infections .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Opioid Receptor Ligand Development:
- Inhibitors of Nuclear Factor Kappa B (NF-κB):
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H |
InChI Key |
WENMMSZWPUEJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1C2)CO.Cl |
Origin of Product |
United States |
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